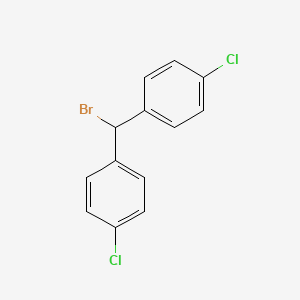
4,4'-(BROMOMETHYLENE)BIS(CHLOROBENZENE)
Descripción general
Descripción
Benzene, 1,1’-(bromomethylene)bis(4chloro-) is a chemical compound with the molecular formula C13H11BrCl2. It is also known by other names such as Methane, bromodiphenyl-; α-Bromodiphenylmethane; Benzhydryl bromide; Bromodiphenylmethane; Diphenylbromomethane; Diphenylmethyl bromide . This compound is characterized by the presence of a bromomethylene group attached to two benzene rings, each substituted with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(bromomethylene)bis(4chloro-) typically involves the bromination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the methylene position. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{CHBr}\text{C}_6\text{H}_5 + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(bromomethylene)bis(4chloro-) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form diphenylmethane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include phenols, amines, and thioethers.
Oxidation Reactions: Products include benzophenone and benzoic acid.
Reduction Reactions: Products include diphenylmethane and its derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(bromomethylene)bis(4chloro-) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(bromomethylene)bis(4chloro-) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethylene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzhydryl chloride: Similar structure but with a chlorine atom instead of bromine.
Benzhydryl fluoride: Similar structure but with a fluorine atom instead of bromine.
Benzhydryl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Benzene, 1,1’-(bromomethylene)bis(4chloro-) is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. The bromine atom makes it more reactive towards nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs.
Propiedades
Número CAS |
6306-46-3 |
|---|---|
Fórmula molecular |
C13H9BrCl2 |
Peso molecular |
316.0 g/mol |
Nombre IUPAC |
1-[bromo-(4-chlorophenyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H9BrCl2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H |
Clave InChI |
LTVSBZFRNCOETR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














